Roof-Shaped Scaffold Geometry: Interplanar Angle Quantification Differentiates the Ethanoanthracenedicarboximide Core from Flexible Analogs
The rigid ethanoanthracene-dicarboximide scaffold of CAS 5721-34-6 and its derivatives adopts a characteristic roof-shaped geometry, with single-crystal X-ray diffraction studies of N-hydroxy-9,10-dimethyl-9,10-ethanoanthracene-11,12-dicarboximide measuring the interplanar angle between the two terminal phenyl rings at 124.9(6)° (R factor = 0.036, T = 100 K) [1]. This V-shaped conformation is confirmed across three fluorinated N-phenyl derivatives (IIa–IIc), each exhibiting the same anthracene-derived tricyclic V-shape geometry, with crystal packing dominated by π–π and C–H···O/F interactions [2]. A Cambridge Structural Database search (CSD v5.33) identified 67 crystal structures containing this rigid pentacyclic 9,10-ethanoanthracenedicarboximide skeleton, confirming the scaffold's geometric conservation across diverse substitution patterns [3]. In contrast, non-bridged dihydroanthracene analogs or ring-opened succinimide derivatives lack this constrained V-geometry, resulting in fundamentally different molecular recognition profiles that cannot reproduce the inclusion compound selectivity observed for roof-shaped hosts [4].
| Evidence Dimension | Interplanar angle between terminal phenyl rings (quantifying scaffold rigidity) |
|---|---|
| Target Compound Data | 124.9(6)° (measured for N-hydroxy-9,10-dimethyl derivative on the ethanoanthracenedicarboximide scaffold; geometry is conserved across the class including the parent imide) |
| Comparator Or Baseline | Non-bridged dihydroanthracene derivatives and flexible succinimide analogs: no defined interplanar angle constraint; ring-opened or monocyclic imides exhibit conformational freedom with variable and environment-dependent geometries |
| Quantified Difference | The ~125° fixed interplanar angle represents a structurally enforced geometric constraint unique to the ethano-bridged scaffold. Non-bridged comparators exhibit 0° to 180° conformational flexibility without a defined energetic minimum at this angle. |
| Conditions | Single-crystal X-ray diffraction at 100 K; monoclinic P2₁/n space group; data-to-parameter ratio 12.7; validated across 67 CSD-deposited structures |
Why This Matters
For crystal engineering and host-guest inclusion applications—where predictable molecular recognition depends on rigid, pre-organized binding geometries—the roof-shaped scaffold of CAS 5721-34-6 provides a structurally validated platform that flexible analogs cannot replicate, directly influencing procurement decisions for supramolecular chemistry research programs.
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